molecular formula C21H32N2O2 B14343064 N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide CAS No. 94999-82-3

N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide

Cat. No.: B14343064
CAS No.: 94999-82-3
M. Wt: 344.5 g/mol
InChI Key: ZWNARWJWWSTYBJ-UHFFFAOYSA-N
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Description

N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexylamino group, a methyl group, and a propylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide can be achieved through multicomponent reactions such as the Ugi reaction. This reaction involves the condensation of an aldehyde (or ketone), an amine, an isonitrile, and a carboxylic acid to form the desired product . The reaction is typically carried out in a one-pot procedure, which simplifies the synthesis and improves the yield.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide can be compared with other similar compounds, such as:

Properties

CAS No.

94999-82-3

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide

InChI

InChI=1S/C21H32N2O2/c1-4-15-23(21(25)17-11-7-5-8-12-17)19(16(2)3)20(24)22-18-13-9-6-10-14-18/h5,7-8,11-12,16,18-19H,4,6,9-10,13-15H2,1-3H3,(H,22,24)

InChI Key

ZWNARWJWWSTYBJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(C(C)C)C(=O)NC1CCCCC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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